molecular formula C21H12O7 B556484 6-Carboxyfluorescein CAS No. 3301-79-9

6-Carboxyfluorescein

Cat. No. B556484
CAS RN: 3301-79-9
M. Wt: 376.3 g/mol
InChI Key: BZTDTCNHAFUJOG-UHFFFAOYSA-N
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Description

6-Carboxyfluorescein (6-FAM) is a fluorescent dye with an absorption wavelength of 495 nm and an emission wavelength of 517 nm . It is a fluorescein molecule with a carboxyl group added and is commonly used as a tracer agent. It is used in the sequencing of nucleic acids and in the labeling of nucleotides .


Synthesis Analysis

A new method with a very flexible design strategy has been used to synthesize regioisomerically pure 5- and 6-carboxyfluoresceins . This approach, applicable to a range of fluorescein derivatives, directly produces chromophores suitable for conjugation and use as imaging probes . The method has proven an efficient access to regioisomerically pure 5- and 6-carboxyfluoresceins on a large scale, in good yields, and with high regioisomeric purity .


Molecular Structure Analysis

The molecular formula of 6-Carboxyfluorescein is C21H12O7 . Its IUPAC name is 3’,6’-dihydroxy-1-oxospiro [2-benzofuran-3,9’-xanthene]-5-carboxylic acid . The InChI is InChI=1S/C21H12O7/c22-11-2-5-14-17 (8-11)27-18-9-12 (23)3-6-15 (18)21 (14)16-7-10 (19 (24)25)1-4-13 (16)20 (26)28-21/h1-9,22-23H, (H,24,25) .


Chemical Reactions Analysis

The synthesis of 6-Carboxyfluorescein involves a series of chemical reactions that have been prepared from a common precursor through a very simple synthetic procedure . This method has been applied to the development of a new type of mixed fluorescein derivatives of 5-carboxyfluorescein .


Physical And Chemical Properties Analysis

6-Carboxyfluorescein is a monocarboxylic acid . It is functionally related to a fluorescein (lactone form) . Other properties listed for this fluorescent dye include the physical form, solubility, melting point, boiling point, pKa, absorption maxima, emission maxima, molar extinction coefficient, and quantum yield .

Scientific Research Applications

  • Phloem Sap Translocation : 6(5)Carboxyfluorescein is used to monitor phloem sap translocation in real-time in both short- and long-term experiments. Its use in studying the transport characteristics of phloem in plants like soybeans has been demonstrated, showing that it is strictly confined to the phloem regions and helps in observing transport into young leaves and the sink-to-source transition (Grignon, Touraine, & Durand, 1989).

  • Separation of Isomers : An efficient method for separating 5- and 6-carboxyfluorescein isomers has been developed. This is important for preparing isomerically pure carboxyfluoresceins, which are useful in various research applications (Rossi & Kao, 1997).

  • Probe for Liposome-Cell Interactions : Impurities in 5(6)-carboxyfluorescein can affect phospholipid vesicle stability and rates of carboxyfluorescein transfer into cells. Its purification is vital for applications with vesicles and cells, indicating its role in studying cell membrane dynamics (Ralston et al., 1981).

  • Intracellular pH Measurement : A fiber-optic reflection-based pH micro-probe using 6-carboxyfluorescein has been designed for intracellular pH monitoring. This probe is crucial for understanding single-cell responses to external stimuli (Yang et al., 2015).

  • Fluorescence Resonance Energy Transfer : 6-Carboxyfluorescein plays a role in fluorescence resonance energy transfer (FRET) studies, as seen in the research for lysozyme detection, where it facilitates FRET between an anionic conjugated polymer and a dye-labeled lysozyme aptamer (Wang & Liu, 2009).

  • Pharmacokinetics Study : The pharmacokinetics of 6-carboxyfluorescein have been studied in rats, showing its rapid removal from blood and small volume of distribution. This study is significant in understanding the drug delivery and disposition in biological systems (Woolfrey, Taylor, Kellaway, & Smith, 1985).

  • DNA Sequencing : 6-Carboxyfluorescein is used in DNA sequencing. For instance, it has been utilized in "click chemistry" for the production of fluorescently labeled single-stranded DNA, which is then used as a primer in DNA sequencing (Seo, Li, Ruparel, & Ju, 2003).

Safety And Hazards

6-Carboxyfluorescein may cause serious eye irritation and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling 6-Carboxyfluorescein .

Future Directions

The synthesis method of 6-Carboxyfluorescein has been applied to the development of a new type of mixed fluorescein derivatives of 5-carboxyfluorescein . This approach, applicable to a range of fluorescein derivatives, directly produces chromophores suitable for conjugation and use as imaging probes . This suggests potential future directions in the development of new fluorescent dyes and imaging probes.

properties

IUPAC Name

3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12O7/c22-11-2-5-14-17(8-11)27-18-9-12(23)3-6-15(18)21(14)16-7-10(19(24)25)1-4-13(16)20(26)28-21/h1-9,22-23H,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTDTCNHAFUJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062965
Record name 6-Carboxyfluorescein
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Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Carboxyfluorescein

CAS RN

3301-79-9
Record name 6-Carboxyfluorescein
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Record name 6-Carboxyfluorescein
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid, 3',6'-dihydroxy-3-oxo-
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Record name 6-Carboxyfluorescein
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Record name 3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid
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Record name 6-Carboxyfluorescein
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Synthesis routes and methods I

Procedure details

An active ester of carboxyfluorescein was prepared by dissolving N-hydroxysuccinimide (5 mg), carboxyfluorescein (7.5 mg) and N,N'-dicyclohexylcarbodiimide (20 mg) in 0.5 ml of pyridine. The reaction was allowed to proceed for two hours at room temperature, after which time 2-ethyl-5-aminopentanoic acid (20 mg) was dissolved in the reaction mixture. The resulting mixture was allowed to react overnight in the dark at room temperature and the reaction product was purified twice employing silica gel thin-layer chromatography using a chloroform:methanol (3:1) mixture as developing solvent to yield a 2-ethyl-5-aminopentanoic acid-carboxyfluorescein conjugate of the formula: ##STR12##
Quantity
5 mg
Type
reactant
Reaction Step One
Quantity
7.5 mg
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 83 mg (0.22 mmol) of 6-carboxyfluorescein dissolved in 2 ml of dimethylformamide was added 28 mg (0.24 mmol) of N-hydroxysuccinimide and 55 mg (0.27 mmol) of N,N'-dicyclohexylcarbodiimide. The reaction mixture was stirred at 0° C. under argon atmosphere for one hour and then maintained at 4° C. for 16 hours to yield a N-hydroxysuccinimide active ester of carboxyfluorescein having the formula: ##STR6##
Quantity
83 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
28 mg
Type
reactant
Reaction Step Two
Quantity
55 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52,400
Citations
P Breeuwer, J Drocourt, FM Rombouts… - Applied and …, 1996 - Am Soc Microbiol
A novel method based on the intracellular conjugation of the fluorescent probe 5 (and 6-)-carboxyfluorescein succinimidyl ester (cFSE) was developed to determine the intracellular pH …
Number of citations: 294 journals.asm.org
Y Ueno, GS Jiao, K Burgess - Synthesis, 2004 - thieme-connect.com
Condensation of resorcinol with 4-carboxyphthalic anhydride in methanesulfonic acid gave a mixture of 5-and 6-carboxyfluorescein stereoisomers. These were separated by …
Number of citations: 62 www.thieme-connect.com
M Zou, Y Chen, X Xu, H Huang, F Liu, N Li - Biosensors and Bioelectronics, 2012 - Elsevier
A simple and sensitive fluorescence anisotropy method was developed for lysozyme, employing the coupling of fluorophore, 6-carboxyfluorescein (FAM), with lysozyme upon …
Number of citations: 75 www.sciencedirect.com
JC Chen, ML Chang, MO Muench - Journal of immunological methods, 2003 - Elsevier
Alternatives to the use of radioisotopes to measure cell proliferation in mixed lymphocyte reactions (MLR) are desirable to avoid the hazards and costs associated with radioisotope use. …
Number of citations: 60 www.sciencedirect.com
S Mordon, V Maunoury, JM Devoisselle… - … of Photochemistry and …, 1992 - Elsevier
The pH of the interstitial fluid of malignant tumours tends to be lower than that of normal tissue and is depressed by glucose administration. This study aimed to evaluate the …
Number of citations: 44 www.sciencedirect.com
S Mordon, JM Devoisselle… - Photochemistry and …, 1994 - Wiley Online Library
… fluorescence imaging using a pH-dependent indicator (5,6-carboxyfluorescein, 5,6-CF) for in vivo … 5,6-Carboxyfluorescein was used because its fluorescence emission increases as a …
Number of citations: 91 onlinelibrary.wiley.com
GK Dixon, C Brownlee, MJ Merrett - Planta, 1989 - Springer
Internal pH (pH i ) was determined inEmiliania huxleyi (Lohmann) using the probe 2′,7′-bis-(2-carboxyethyl)-5(and-6)carboxyfluoresceinacetoxymethylester (BCEF-AM) and digital …
Number of citations: 66 link.springer.com
D Mornet, K Ue - Biochemistry, 1985 - ACS Publications
(Sl), and we investigate the properties of this fluorescent modification in relation to the ATPase and actin-binding activities, both residing in the myosin head. The labeling consists of a …
Number of citations: 15 pubs.acs.org
F Caruso, E Donath, H Möhwald - The Journal of Physical …, 1998 - ACS Publications
The Förster resonance energy transfer (FRET) between 6-carboxyfluorescein (6-CF) (donor) and rhodamine B-labeled melamine formaldehyde (RhB-MF) particles (acceptor) in …
Number of citations: 272 pubs.acs.org
T Hirohashi, T Terasaki, M Shigetoshi… - Journal of Pharmacology …, 1997 - ASPET
2′,7′-bis(2-carboxyethyl)-5(6)-carboxyfluorescein tetraacetoxymethyl ester (BCECF-AM), a fluorescence reagent for the measurement of intracellular pH with a molecular weight of …
Number of citations: 24 jpet.aspetjournals.org

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